molecular formula C18H37O7PSi B15360078 tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate CAS No. 615556-98-4

tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate

Cat. No.: B15360078
CAS No.: 615556-98-4
M. Wt: 424.5 g/mol
InChI Key: XBCOWFFQISKOSJ-UHFFFAOYSA-N
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Description

Rosuvastatin Inter is a pharmaceutical compound widely recognized for its cholesterol-lowering properties. By inhibiting the enzyme HMG-CoA reductase, rosuvastatin helps prevent the formation of cholesterol, thereby reducing the risk of cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rosuvastatin involves several key steps. One common approach is the aerobic oxidation of 5-pyrimidinemethanol in the presence of Co(NO3)2, dimethylglyoxime (DmgH2), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under mild reaction conditions. This method is efficient and does not require hazardous or expensive chemicals, making it suitable for industrial scale-up.

Industrial Production Methods

Industrial production of rosuvastatin typically involves large-scale chemical synthesis processes that ensure high purity and yield. The process includes the use of advanced chemical reactors and purification techniques to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Rosuvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions

  • Oxidation: : Co(NO3)2, TEMPO, and dimethylglyoxime are commonly used reagents for the oxidation of intermediates.

  • Reduction: : Various reducing agents can be employed depending on the specific step in the synthesis process.

  • Substitution: : Different reagents and solvents are used to facilitate substitution reactions during the synthesis.

Major Products Formed

The major products formed from these reactions include intermediates and by-products that are further purified to obtain the final rosuvastatin compound.

Scientific Research Applications

Rosuvastatin has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a model compound for studying the synthesis and properties of statins.

  • Biology: : Investigated for its effects on cholesterol metabolism and cardiovascular health.

  • Medicine: : Widely prescribed to lower cholesterol levels and reduce the risk of heart disease.

  • Industry: : Utilized in the pharmaceutical industry for the production of cholesterol-lowering medications.

Mechanism of Action

Rosuvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. By blocking this enzyme, rosuvastatin reduces the production of cholesterol, leading to lower LDL cholesterol levels in the blood. The molecular targets and pathways involved include the mevalonate pathway, which is essential for cholesterol biosynthesis.

Comparison with Similar Compounds

Rosuvastatin is compared with other statins such as atorvastatin, simvastatin, and pravastatin. While all these compounds share the common mechanism of HMG-CoA reductase inhibition, rosuvastatin is known for its higher potency and longer duration of action. This makes it a preferred choice for patients requiring significant cholesterol reduction.

List of Similar Compounds

  • Atorvastatin

  • Simvastatin

  • Pravastatin

  • Lovastatin

  • Fluvastatin

Properties

CAS No.

615556-98-4

Molecular Formula

C18H37O7PSi

Molecular Weight

424.5 g/mol

IUPAC Name

tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoate

InChI

InChI=1S/C18H37O7PSi/c1-17(2,3)24-16(20)12-15(25-27(9,10)18(4,5)6)11-14(19)13-26(21,22-7)23-8/h15H,11-13H2,1-10H3

InChI Key

XBCOWFFQISKOSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(=O)CP(=O)(OC)OC)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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